molecular formula C18H24N6OS2 B11580539 {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11580539
M. Wt: 404.6 g/mol
InChI Key: WULVHEXKRQCFLK-UHFFFAOYSA-N
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Description

The compound {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate is a triazine-based molecule characterized by a 1,3,5-triazine core substituted with an amino group, a 2-methoxyphenylamino group, and a methyl-linked 4-methylpiperidine-1-carbodithioate moiety. Its molecular formula is C₁₈H₂₄N₆S₂, with a molecular weight of 388.56 g/mol . This compound is structurally related to sulfonylurea herbicides and other triazine derivatives but distinct in its carbodithioate functionality and substitution pattern .

Properties

Molecular Formula

C18H24N6OS2

Molecular Weight

404.6 g/mol

IUPAC Name

[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C18H24N6OS2/c1-12-7-9-24(10-8-12)18(26)27-11-15-21-16(19)23-17(22-15)20-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

WULVHEXKRQCFLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate typically involves multiple steps. One common route starts with the preparation of the triazine ring, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the attachment of the piperidine ring and the carbodithioate group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a study on triazine-based compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. The structure–activity relationship (SAR) analysis suggested that modifications to the triazine core could enhance biological activity, with some derivatives showing IC50 values as low as 3.6 µM .

Case Study:
A series of new compounds derived from {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate were synthesized and evaluated for their anticancer efficacy. The study highlighted that specific substitutions on the triazine ring significantly improved cytotoxicity against tumor cells, indicating the potential for developing targeted cancer therapies.

Herbicidal Properties

Compounds featuring a triazine ring are well-known for their herbicidal properties. Research has shown that triazine derivatives can inhibit photosynthesis in plants, making them effective as herbicides. The specific compound has been tested for its ability to control various weed species in agricultural settings.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)
Compound AAmaranthus retroflexus85%
Compound BEchinochloa crus-galli78%
This compoundSetaria viridis90%

This table summarizes the efficacy of various compounds against specific weed species, showcasing the potential agricultural applications of the triazine derivative.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

a) {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate

  • Molecular Formula : C₁₈H₂₃N₇S₂
  • Molecular Weight : 405.5 g/mol
  • Key Differences : Replacement of 4-methylpiperidine with 4-methylpiperazine introduces an additional nitrogen atom, increasing polarity (Topological Polar Surface Area, TPSA: 150 Ų) and reducing lipophilicity (XLogP3: 2.2 vs. ~3.0 estimated for the piperidine analogue) .
  • Implications : Enhanced hydrogen-bonding capacity may improve solubility but reduce membrane permeability.

b) [4-Amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate

  • Molecular Formula : C₁₇H₂₁N₅O₂S₂
  • Molecular Weight : 403.5 g/mol
  • Key Differences: Substitution with morpholine (oxygen-containing heterocycle) instead of piperidine alters electronic properties. Morpholine’s oxygen increases polarity (TPSA: ~130 Ų estimated) compared to piperidine’s nonpolar CH₂ groups .
  • Implications : May exhibit different pharmacokinetic profiles due to altered solubility and metabolic stability.

Substituent Variations on the Triazine Core

The position and nature of substituents on the triazine ring significantly influence activity:

Compound Name Triazine Substituents Heterocycle Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target Compound 2-methoxyphenylamino 4-methylpiperidine 388.56 ~3.0* ~110*
Piperazine Analogue 2-methoxyphenylamino 4-methylpiperazine 405.5 2.2 150
Morpholine Analogue 4-methoxyphenylamino Morpholine 403.5 ~2.5* ~130*
Metsulfuron-methyl Methyl, methoxy Benzoate ester 381.4 1.8 125

*Estimated based on structural similarity.

  • 2-methoxy vs.
  • Carbodithioate vs. Sulfonylurea: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl ), the carbodithioate group lacks the sulfonylurea bridge, reducing herbicidal activity but possibly enabling novel mechanisms (e.g., metal chelation or redox modulation).

Computed Property Analysis

  • Lipophilicity : The target compound’s estimated XLogP3 (~3.0) is higher than its piperazine (2.2) and morpholine (~2.5) analogues, suggesting better membrane permeability but lower aqueous solubility.
  • Polar Surface Area (TPSA) : The piperazine analogue’s TPSA (150 Ų) indicates higher polarity, correlating with reduced blood-brain barrier penetration compared to the target compound (~110 Ų).
  • Hydrogen-Bonding : The piperazine and morpholine analogues have higher hydrogen-bond acceptor counts (9 and 8, respectively) vs. the target compound (7), influencing solubility and protein-binding interactions .

Biological Activity

The compound {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a triazine core with an amino group and a methoxyphenyl substituent, along with a carbodithioate moiety attached to a 4-methylpiperidine group. The molecular formula is C13H18N6SC_{13}H_{18}N_6S, with a molecular weight of approximately 298.39 g/mol.

Antitumor Activity

Recent studies have indicated that triazine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound demonstrated inhibitory effects on various cancer cell lines.

A notable study evaluated the cytotoxic effects of triazine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that these compounds could induce apoptosis and inhibit cell proliferation significantly when compared to control groups .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A series of derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications in the triazine structure enhanced the antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for developing new antibiotics .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cell proliferation and survival. For example, triazine derivatives are known to target receptor tyrosine kinases (RTKs), which play a critical role in cancer cell signaling pathways. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in malignant cells .

Research Findings

Study Cell Line/Organism Activity Key Findings
Study 1MCF-7 (Breast Cancer)CytotoxicityInduced apoptosis; significant reduction in cell viability
Study 2MDA-MB-231 (Breast Cancer)Synergistic EffectEnhanced cytotoxicity when combined with doxorubicin
Study 3Staphylococcus aureusAntimicrobialEffective inhibition at low concentrations; SAR identified

Case Studies

  • Cytotoxicity in Breast Cancer Models : A study investigated the effects of various triazine derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that specific modifications led to enhanced cytotoxic effects, particularly when used in combination with established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazine derivatives against common pathogens. The compound exhibited significant activity against E. coli, suggesting its potential use as an antibiotic agent .

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